N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” is a heterocyclic building block . It’s a solid compound with the empirical formula C8H13N3 . Another compound, “N-benzoyl-N’-(3-methylpyridin-2-yl)thiourea”, has a molecular formula of C14H13N3OS .
Synthesis Analysis
In a study, N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .
Molecular Structure Analysis
The binding site for the Flu-AM1 and Ibu-AM5 enantiomers, which are N-(3-Methylpyridin-2-yl)amide derivatives, was located between the acyl chain binding channel and the membrane access channel . This site overlaps the carprofen binding site .
Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP .
Physical and Chemical Properties Analysis
“N-(3-Methylpyridin-2-yl)ethane-1,2-diamine” has a molecular weight of 151.21 . “N-benzoyl-N’-(3-methylpyridin-2-yl)thiourea” has a molecular formula of C14H13N3OS and an average mass of 271.337 Da .
Scientific Research Applications
Discovery and Optimization for Therapeutic Applications
Benzimidazole Derivatives as Renin Inhibitors
A study by Hidekazu Tokuhara et al. (2018) describes the optimization of benzimidazole derivatives, including compounds structurally similar to N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide, for improved pharmacokinetic profiles as renin inhibitors. These derivatives exhibit potent and orally bioavailable characteristics, highlighting their therapeutic potential in treating conditions like hypertension (Tokuhara et al., 2018).
Tyrosine Kinase Inhibitors
Research by J. Smaill et al. (2001) on tyrosine kinase inhibitors, including 4-anilinoquinazoline and 4-anilinopyrido[3,4-d]pyrimidine derivatives, showcases the development of soluble, irreversible inhibitors of the epidermal growth factor receptor (EGFR). These compounds, through their structural modifications, have demonstrated efficacy in inhibiting EGFR phosphorylation, underscoring their potential in cancer therapy (Smaill et al., 2001).
Molecular and Cellular Characterization
Characterization of Ruthenium(II) Complexes
A study by V. Pierroz et al. (2012) focused on the synthesis and characterization of inert Ru(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, similar in structural relevance to this compound. These complexes exhibited IC50 values comparable to cisplatin on several cancer cell lines, indicating their potential as novel anticancer drug candidates. The research highlights their specific targeting of mitochondria and induction of apoptosis, establishing a non-nuclear DNA-related mode of action (Pierroz et al., 2012).
Synthesis and Biological Activity
Anti-Inflammatory Activity of Ibuprofen Analogs
A. Rajasekaran et al. (1999) synthesized N-hydroxy methyl derivatives of 2(4-isobutyl phenyl) propionamide and evaluated their anti-inflammatory activity. The study provides insights into the synthesis and potential therapeutic applications of structurally related compounds, highlighting their efficacy in reducing inflammation (Rajasekaran et al., 1999).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-methylpyridin-2-yl)-6-morpholinopyrimidine-4-carboxamide is the Fatty Acid Amide Hydrolase (FAAH) enzyme . FAAH is responsible for the breakdown of fatty acid amides, and its inhibition can lead to an increase in the concentration of these molecules, which can have various physiological effects .
Mode of Action
The compound interacts with FAAH in a manner that is mutually exclusive to carprofen . The binding site for the compound is located between the acyl chain binding channel and the membrane access channel, in a site overlapping the carprofen binding site . This interaction inhibits the activity of FAAH, preventing it from breaking down fatty acid amides .
Biochemical Pathways
The inhibition of FAAH leads to an increase in the concentration of fatty acid amides. These molecules can then interact with various receptors and proteins, affecting multiple biochemical pathways. For example, anandamide, a fatty acid amide, can interact with cannabinoid receptors, leading to various downstream effects such as pain relief .
Pharmacokinetics
The compound’s interaction with faah suggests that it may be able to cross the blood-brain barrier, as faah is primarily expressed in the brain . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on its bioavailability remain to be investigated.
Result of Action
The inhibition of FAAH by this compound leads to an increase in the concentration of fatty acid amides. This can result in various molecular and cellular effects, depending on the specific fatty acid amide and its target receptor. For example, increased levels of anandamide can lead to pain relief through its interaction with cannabinoid receptors .
Properties
IUPAC Name |
N-(3-methylpyridin-2-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-11-3-2-4-16-14(11)19-15(21)12-9-13(18-10-17-12)20-5-7-22-8-6-20/h2-4,9-10H,5-8H2,1H3,(H,16,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYXMBGXDTMINIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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